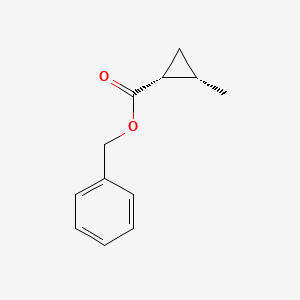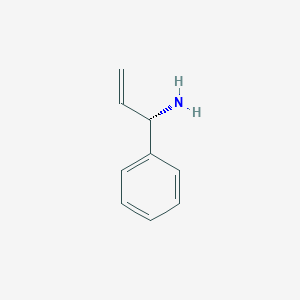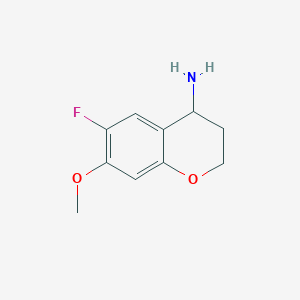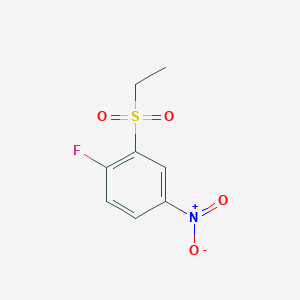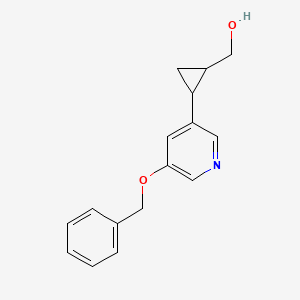
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol is an organic compound with the molecular formula C16H17NO2 It features a cyclopropyl group attached to a methanol moiety, which is further connected to a benzyloxy-substituted pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol typically involves the following steps:
Formation of the Benzyloxy-Substituted Pyridine: This can be achieved through a nucleophilic substitution reaction where a benzyloxy group is introduced to the pyridine ring.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopropyl moiety, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the benzyloxy group, potentially yielding various reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyridine derivatives, deoxygenated benzyloxy groups.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions or other electrophilic species. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (2-(5-(Ethoxy)pyridin-3-YL)cyclopropyl)methanol
- (2-(5-(Methoxy)pyridin-3-YL)cyclopropyl)methanol
- (2-(5-(Phenoxy)pyridin-3-YL)cyclopropyl)methanol
Comparison:
- Structural Differences: The primary difference lies in the substituent on the pyridine ring (benzyloxy vs. ethoxy, methoxy, phenoxy).
- Reactivity: The benzyloxy group may offer different reactivity profiles compared to other substituents, influencing the compound’s chemical behavior and potential applications.
- Applications: While similar compounds may share some applications, the unique properties of the benzyloxy group can provide distinct advantages in specific research contexts.
Propriétés
Numéro CAS |
2089650-75-7 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
[2-(5-phenylmethoxypyridin-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C16H17NO2/c18-10-14-7-16(14)13-6-15(9-17-8-13)19-11-12-4-2-1-3-5-12/h1-6,8-9,14,16,18H,7,10-11H2 |
Clé InChI |
XNAQOBNQFXHBBV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CC(=CN=C2)OCC3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate](/img/structure/B13043877.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)
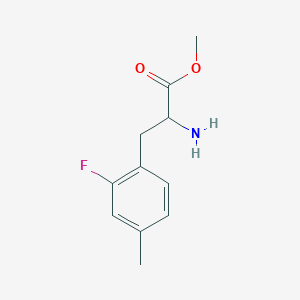

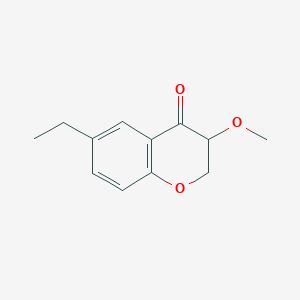
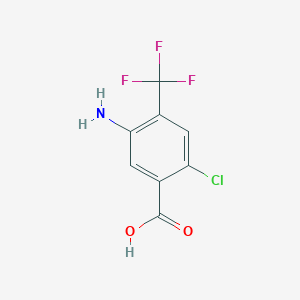

![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
